molecular formula C21H15ClN2O3S B13131373 1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione CAS No. 88605-35-0

1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione

Cat. No.: B13131373
CAS No.: 88605-35-0
M. Wt: 410.9 g/mol
InChI Key: CVADZFMCXINLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached to the anthracene core.

Scientific Research Applications

1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer drug development. Additionally, the compound can interact with various enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A simpler anthracene derivative with similar photophysical properties.

    1,4-Diaminoanthraquinone: Another anthracene derivative with amino groups, used in dye synthesis.

    7-Chloro-2-phenoxyanthracene-9,10-dione: A compound with similar structural features but lacking the amino groups.

Uniqueness

1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and chloro groups allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88605-35-0

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-(4-methylsulfanylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O3S/c1-28-12-5-3-11(4-6-12)27-16-9-15(23)17-18(19(16)24)21(26)14-8-10(22)2-7-13(14)20(17)25/h2-9H,23-24H2,1H3

InChI Key

CVADZFMCXINLSQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.